molecular formula C8H8FNO B12441189 5-Cyclopropoxy-2-fluoropyridine

5-Cyclopropoxy-2-fluoropyridine

Cat. No.: B12441189
M. Wt: 153.15 g/mol
InChI Key: AWGNQWDBQGJBJO-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C8H8FNO and a molecular weight of 153.15 g/mol This compound is of interest due to its unique chemical properties, which are influenced by the presence of both a fluorine atom and a cyclopropoxy group on the pyridine ring

Preparation Methods

The synthesis of 5-Cyclopropoxy-2-fluoropyridine involves several steps, typically starting with the appropriate pyridine precursor. One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach is the halogen replacement reaction, where a halogenated pyridine reacts with a fluorine reagent under specific conditions . Industrial production methods often utilize these synthetic routes but may involve optimization for large-scale production, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

5-Cyclopropoxy-2-fluoropyridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and reactivity. Additionally, the cyclopropoxy group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating its biological activity .

Biological Activity

5-Cyclopropoxy-2-fluoropyridine is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound is characterized by the following molecular formula:

  • Molecular Formula : C₈H₈FN
  • Molecular Weight : Approximately 151.15 g/mol

The compound features a pyridine ring substituted with a cyclopropoxy group at the 5-position and a fluorine atom at the 2-position. This configuration imparts distinctive chemical properties, enhancing its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can significantly affect pharmacokinetics and therapeutic efficacy.
  • Receptor Modulation : It interacts with various receptors, influencing cellular signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell growth and differentiation.

Biological Activity Overview

This compound exhibits significant biological activity across various domains, particularly in pharmacology. It has been investigated for its potential applications in drug discovery due to its ability to modulate enzyme activities linked to metabolic functions. Below are some notable findings:

Biological Activity Description
Cytochrome P450 Inhibition Alters drug metabolism pathways, affecting drug efficacy and safety profiles.
Antiviral Activity Demonstrated potential in inhibiting viral replication through modulation of key enzymes .
Cell Growth Regulation Influences MAPK signaling pathways, impacting cell proliferation and survival.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Inhibition Studies : Research has shown that this compound effectively inhibits specific cytochrome P450 isoforms, leading to altered drug metabolism profiles. This finding is crucial for understanding its pharmacokinetic behavior in vivo.
  • Antiviral Efficacy : A study demonstrated that derivatives of this compound exhibited antiviral activity against measles virus, indicating its potential as a therapeutic agent in viral infections .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the cyclopropyl group significantly influenced the compound's biological activity, suggesting avenues for further optimization in drug design .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Structural Features Biological Activity
2-Fluoropyridine Lacks cyclopropoxy groupMore reactive in substitution reactions but less selective.
3-Fluoropyridine Fluorine at different positionAlters electronic properties affecting reactivity.
4-Fluoropyridine Similar to 2-fluoropyridine but para-substitutedInfluences chemical behavior differently than 5-cyclopropoxy variant.

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

5-cyclopropyloxy-2-fluoropyridine

InChI

InChI=1S/C8H8FNO/c9-8-4-3-7(5-10-8)11-6-1-2-6/h3-6H,1-2H2

InChI Key

AWGNQWDBQGJBJO-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=C2)F

Origin of Product

United States

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